molecular formula C20H24N4O B2462756 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 879580-00-4

3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2462756
CAS No.: 879580-00-4
M. Wt: 336.439
InChI Key: VWMDDKCCNPBTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and enzymatic inhibitory properties .

Mechanism of Action

Target of Action

The primary target of 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 prevents the progression of the cell cycle from the G1 phase to the S phase, leading to cell cycle arrest . This can result in the inhibition of tumor cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents this transition, leading to cell cycle arrest . This can result in the inhibition of tumor cell proliferation .

Pharmacokinetics

Similar compounds have been reported to show good pharmacokinetic profiles

Result of Action

The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This indicates that the compound has potent anti-proliferative effects.

Chemical Reactions Analysis

3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:

Scientific Research Applications

3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-(2-methoxyphenyl)-2,5-dimethyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14-13-18(23-11-7-4-8-12-23)24-20(21-14)19(15(2)22-24)16-9-5-6-10-17(16)25-3/h5-6,9-10,13H,4,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMDDKCCNPBTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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